Trandolaprilat

Übersicht

Beschreibung

Trandolaprilat is the active metabolite of the prodrug trandolapril, which belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension and congestive heart failure. This compound works by inhibiting the enzyme ACE, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Wissenschaftliche Forschungsanwendungen

Trandolaprilat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in der Untersuchung von ACE-Hemmern und deren Mechanismen verwendet.

Biologie: this compound wird auf seine Auswirkungen auf das Renin-Angiotensin-Aldosteron-System und seine Rolle bei der Regulierung des Blutdrucks untersucht.

Medizin: Es wird in der klinischen Forschung eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung von Bluthochdruck und Herzinsuffizienz zu bewerten.

Industrie: this compound wird in der pharmazeutischen Industrie für die Entwicklung von ACE-Hemmer-Medikamenten verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch kompetitive Hemmung des Angiotensin-Converting-Enzyms (ACE). Diese Hemmung verhindert die Umwandlung von Angiotensin I zu Angiotensin II, was zu Vasodilatation und niedrigerem Blutdruck führt. Zu den molekularen Zielstrukturen von this compound gehören ACE und die Komponenten des Renin-Angiotensin-Aldosteron-Systems .

Ähnliche Verbindungen:

Ramiprilat: Ein weiterer ACE-Hemmer mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Enalaprilat: Ähnlich wie this compound, aber mit einer anderen chemischen Struktur und Potenz.

Quinaprilat: Ein weiterer ACE-Hemmer mit vergleichbaren Wirkungen, aber unterschiedlicher Pharmakodynamik.

Einzigartigkeit: this compound zeichnet sich durch seine hohe Bindungsaffinität zu ACE und seine verlängerte Halbwertszeit im Vergleich zu anderen ACE-Hemmern aus. Dies macht es besonders effektiv bei der Aufrechterhaltung einer konsistenten Blutdruckkontrolle über einen längeren Zeitraum .

Wirkmechanismus

Target of Action

Trandolaprilat, the biologically active metabolite of the prodrug Trandolapril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is a key regulator of blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS . By inhibiting the conversion of ATI to ATII, this compound disrupts this system, leading to a decrease in vasoconstriction and aldosterone secretion . This results in lowered blood pressure and reduced fluid volume, alleviating strain on the heart.

Pharmacokinetics

Trandolapril, the prodrug, is rapidly hydrolyzed in the liver to form this compound . The time to reach peak plasma concentrations of this compound is about 6 hours . The effective plasma half-life of accumulation at steady state is 24 hours . This compound has a high affinity for ACE and a low dissociation rate, contributing to its prolonged duration of action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients also on diuretics may experience an excessive reduction of blood pressure after initiation of therapy with Trandolapril . Additionally, it can reduce potassium loss caused by thiazide diuretics and increase serum potassium when used alone, making hyperkalemia a possible risk . Increased serum lithium levels can occur in patients who are also on lithium .

Biochemische Analyse

Biochemical Properties

Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . This interaction is crucial as ATII regulates blood pressure . This compound’s ability to inhibit ACE makes it an effective agent in managing hypertension and congestive heart failure .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those involved in blood pressure regulation . By inhibiting ACE, it prevents the conversion of ATI to ATII, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ACE, leading to the inhibition of the enzyme . This inhibition prevents the conversion of ATI to ATII, a potent vasoconstrictor, thereby exerting its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects have been observed to change over time . The most pronounced reductions in blood pressure were observed at 8 hours after administration, which was later than the maximum concentration time .

Dosage Effects in Animal Models

In animal models, cardioprotective effects of Trandolapril have been demonstrated

Metabolic Pathways

This compound is involved in the metabolic pathway of Trandolapril . It is metabolized to its biologically active form, this compound, in the liver . It interacts with ACE in this metabolic pathway .

Transport and Distribution

Trandolapril is absorbed rapidly and metabolized to this compound, which is approximately eight times more active as an inhibitor of ACE activity than the pro-drug

Subcellular Localization

Given its role as an ACE inhibitor, it can be inferred that it likely interacts with ACE at the cellular level to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trandolaprilat is synthesized from trandolapril through a deesterification process. The synthesis involves the hydrolysis of the ethyl ester group in trandolapril to yield the active diacid form, this compound .

Industrial Production Methods: The industrial production of this compound involves the large-scale hydrolysis of trandolapril under controlled conditions. This process typically uses acidic or basic hydrolysis to achieve the conversion efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Trandolaprilat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Umwandlung von Trandolapril zu this compound ist eine Hydrolysereaktion.

Oxidation und Reduktion: Während this compound selbst typischerweise nicht an Oxidations- oder Reduktionsreaktionen beteiligt ist, können seine Stoffwechselwege solche Reaktionen beinhalten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen werden üblicherweise für die Hydrolyse von Trandolapril zu this compound verwendet.

Substitution: Nukleophile Reagenzien können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte: Das Hauptprodukt der Hydrolyse von Trandolapril ist this compound. Andere Reaktionen können je nach den verwendeten Reagenzien und Bedingungen verschiedene substituierte Derivate ergeben .

Vergleich Mit ähnlichen Verbindungen

Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Enalaprilat: Similar to trandolaprilat but with a different chemical structure and potency.

Quinaprilat: Another ACE inhibitor with comparable effects but distinct pharmacodynamics.

Uniqueness: this compound is unique in its high binding affinity for ACE and its prolonged half-life compared to other ACE inhibitors. This makes it particularly effective in maintaining consistent blood pressure control over an extended period .

Eigenschaften

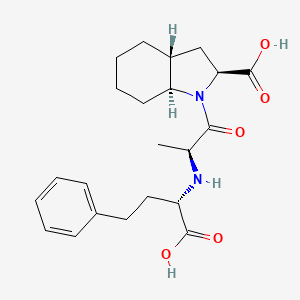

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHTSYNOHNUSH-HXFGRODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024709 | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87679-71-8 | |

| Record name | Trandolaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87679-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolaprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trandolaprilat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANDOLAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6866VL0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Trandolaprilat?

A1: this compound is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It works by competitively binding to and inhibiting ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in aldosterone secretion, promoting diuresis, natriuresis, and a slight increase in serum potassium. [, , , , , ]

Q2: Does this compound directly interact with the endothelium to exert its vasodilatory effects?

A2: Research suggests that this compound does not directly release endothelium-derived relaxing factor from endothelial cells. Instead, it potentiates endothelium-dependent responses to bradykinin (both exogenously administered and locally produced) and angiotensin I primarily by inhibiting ACE. []

Q3: How does this compound affect endothelium-derived hyperpolarizing factor (EDHF)?

A3: Studies in canine coronary arteries indicate that this compound can augment the release of EDHF. This effect contributes to the enhanced relaxation observed in response to bradykinin in the presence of this compound. []

Q4: Does this compound offer advantages over other ACE inhibitors like Enalaprilat?

A4: Research suggests that this compound might have a longer duration of action and greater tissue selectivity compared to Enalaprilat. [] This difference is attributed to factors like higher lipophilicity and potential direct inhibition of ACE by Trandolapril, the prodrug of this compound. []

Q5: How does the interaction of this compound with ACE differ in Black and White hypertensive patients?

A5: Interestingly, studies show that despite similar decreases in ACE activity with this compound treatment, Black patients may require higher doses to achieve comparable blood pressure reductions compared to White patients. This suggests that factors beyond ACE inhibition might contribute to the antihypertensive effects of this compound, particularly in Black patients. []

Q6: What is the lipophilicity of this compound compared to other ACE inhibitors?

A6: this compound demonstrates significantly higher lipophilicity compared to Enalaprilat, as evidenced by reverse-phase high-performance liquid chromatography studies. [, ] This characteristic is thought to contribute to its longer duration of action and potential for tissue selectivity.

Q7: Can computational methods be used to design new ACE inhibitors with enhanced selectivity?

A7: Yes, computational tools like de novo design, docking, molecular dynamics (MD) simulations, and free energy calculations are increasingly being used to design novel ACE inhibitors with improved selectivity for either the N- or C-domain of ACE. [] These methods allow researchers to virtually screen and optimize potential drug candidates before synthesis and experimental testing.

Q8: How does renal function impact the pharmacokinetics of this compound?

A8: While renal function does not significantly affect the pharmacokinetics of Trandolapril (the prodrug), it plays a crucial role in the elimination of this compound. Studies demonstrate a strong correlation between renal clearance of this compound and creatinine clearance. [, ] In patients with severe renal impairment (creatinine clearance <30 ml/min/1.73 m2), a dose reduction might be necessary. [, ]

Q9: Does age influence the pharmacokinetics and pharmacodynamics of this compound?

A9: Research indicates that age does not significantly affect the pharmacokinetics or pharmacodynamics of this compound. Both young and elderly patients achieve similar levels of ACE inhibition and blood pressure reduction with standard doses. []

Q10: How is Trandolapril metabolized in the body?

A10: Trandolapril, the prodrug, is rapidly hydrolyzed to its active metabolite, this compound, primarily in the liver by carboxylesterase 1 (CES1). [, ] Genetic variations in CES1, such as the G143E variant, can impact the rate of Trandolapril activation. []

Q11: What are the primary in vivo models used to study the effects of this compound?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive effects of this compound. [, , ] Studies in these models have demonstrated the drug's ability to lower blood pressure and inhibit ACE activity in various tissues.

Q12: Has this compound shown efficacy in improving cardiac function after myocardial infarction?

A12: Yes, the large-scale TRACE (Trandolapril Cardiac Evaluation) trial demonstrated that Trandolapril treatment following myocardial infarction can reduce mortality and improve life expectancy in patients with left ventricular dysfunction. []

Q13: What is a common side effect associated with ACE inhibitors, including this compound?

A13: Persistent dry cough is a recognized side effect of ACE inhibitors, including this compound. [, ] While the exact mechanism remains unclear, it's thought to be related to the accumulation of bradykinin or other peptides in the lungs due to ACE inhibition.

Q14: What analytical techniques are commonly used to quantify Trandolapril and this compound in biological samples?

A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the simultaneous quantification of Trandolapril and this compound in human plasma and other biological matrices. [, ] This highly sensitive and specific method allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.